molecular formula C5H7N3O3 B3138514 (4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid CAS No. 45964-27-0

(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid

Cat. No. B3138514
CAS RN: 45964-27-0
M. Wt: 157.13 g/mol
InChI Key: CUCDGFYVAKSXCP-UHFFFAOYSA-N
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Description

“(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid” is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a hydroxymethyl group and an acetic acid group . Triazole derivatives have been found to have significant biological and pharmacological properties .


Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized by spectroscopic techniques like IR, 1H NMR, 13C NMR, and HR-MS . Unfortunately, the specific molecular structure analysis for “(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid” is not provided in the available resources.

Scientific Research Applications

HSP90 Inhibitors

The compound has been used in the design and synthesis of 4-(1H-1,2,3-triazol-1-yl)benzamides as HSP90 inhibitors . HSP90 (Heat shock protein 90) is a promising anticancer drug target . A series of 4-(1H-1,2,3-triazol-1-yl)benzamides were rationally designed, synthesized as HSP90 inhibitors, and their structures were characterized . Preliminary HSP90 binding assay showed that compounds exhibited significant HSP90α binding affinity .

Anticancer Drug Conjugates

The compound can be employed to construct HSP90 inhibitors-based drug conjugates for selective tumor therapy . Among the selected compounds, one displayed the most potent anti-proliferative activities particularly in a specific cell line . These data indicated that the compound could be used as a HSP90 inhibitor for further study .

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery , organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .

Polymer Chemistry

1,2,3-triazoles are used in polymer chemistry . They can be used to create polymers with unique properties due to their high chemical stability and strong dipole moment .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . They can be used to create complex structures due to their ability to form hydrogen bonds .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . They can be used to attach various biological molecules together .

Antiviral Evaluation

The compound has been used in the synthesis and antiviral evaluation of 4′-(1,2,3-triazol-1-yl) derivatives . These derivatives can be potent inhibitors of HIV-1 .

Future Directions

Triazole derivatives have significant potential in drug discovery due to their remarkable biological and pharmacological properties . Future research could focus on the synthesis, characterization, and evaluation of “(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid” and its derivatives for potential pharmacological applications.

properties

IUPAC Name

2-[4-(hydroxymethyl)triazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c9-3-4-1-8(7-6-4)2-5(10)11/h1,9H,2-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCDGFYVAKSXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CC(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid

CAS RN

45964-27-0
Record name 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid

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